SNIPER(ABL)-058

Chronic Myeloid Leukemia BCR-ABL PROTAC

SNIPER(ABL)-058 (CAS 2222354-61-0) is a heterobifunctional IAP-recruiting PROTAC that links Imatinib to an LCL161 derivative, inducing ubiquitin-proteasome degradation of BCR-ABL (DC50 10 μM). Unlike reversible kinase inhibitors, it eliminates the oncoprotein, making it essential for mechanism-of-action studies in K562 cells and SAR linker optimization.

Molecular Formula C62H75N11O9S
Molecular Weight 1150.4 g/mol
Cat. No. B12297329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSNIPER(ABL)-058
Molecular FormulaC62H75N11O9S
Molecular Weight1150.4 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C(=O)COCCOCCOCCOC4=CC=CC(=C4)C(=O)C5=CSC(=N5)C6CCCN6C(=O)C(C7CCCCC7)NC(=O)C(C)NC)NC8=NC=CC(=N8)C9=CN=CC=C9
InChIInChI=1S/C62H75N11O9S/c1-42-16-21-49(37-52(42)69-62-65-24-22-51(68-62)48-13-8-23-64-38-48)66-59(77)46-19-17-44(18-20-46)39-71-26-28-72(29-27-71)55(74)40-81-33-32-79-30-31-80-34-35-82-50-14-7-12-47(36-50)57(75)53-41-83-60(67-53)54-15-9-25-73(54)61(78)56(45-10-5-4-6-11-45)70-58(76)43(2)63-3/h7-8,12-14,16-24,36-38,41,43,45,54,56,63H,4-6,9-11,15,25-35,39-40H2,1-3H3,(H,66,77)(H,70,76)(H,65,68,69)
InChIKeyTVHMRPZDSBFQBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SNIPER(ABL)-058 (CAS 2222354-61-0): Imatinib-Based IAP-Recruiting PROTAC for BCR-ABL Targeted Degradation


SNIPER(ABL)-058 (CAS 2222354-61-0) is a heterobifunctional PROTAC (PROteolysis TArgeting Chimera) belonging to the SNIPER (Specific and Non-genetic IAP-dependent Protein Eraser) class of targeted protein degraders . This compound covalently links the FDA-approved BCR-ABL kinase inhibitor Imatinib to a derivative of the IAP antagonist LCL161 via a multi-ethylene glycol linker, enabling recruitment of cellular inhibitor of apoptosis proteins (cIAP1, XIAP) to the BCR-ABL oncoprotein for ubiquitin-proteasome-dependent degradation . The molecule has a molecular weight of 1150.39 g/mol and the molecular formula C62H75N11O9S .

Why SNIPER(ABL)-058 Cannot Be Substituted with Imatinib or Other BCR-ABL PROTACs


In the context of BCR-ABL-targeted protein degradation, simple substitution of SNIPER(ABL)-058 with its parental kinase inhibitor Imatinib or with alternative BCR-ABL PROTACs is scientifically invalid. Imatinib functions as a reversible ATP-competitive kinase inhibitor, suppressing BCR-ABL enzymatic activity without eliminating the oncoprotein itself . In contrast, SNIPER(ABL)-058 is engineered as a heterobifunctional degrader that simultaneously engages BCR-ABL (via the Imatinib warhead) and IAP E3 ubiquitin ligases (via the LCL161-derived ligand), thereby catalyzing ubiquitination and proteasomal destruction of the entire BCR-ABL protein . This distinct mechanism of action (inhibition vs. degradation) precludes direct functional interchangeability. Furthermore, other BCR-ABL PROTACs may recruit different E3 ligases (e.g., VHL, CRBN) or incorporate alternative ABL-binding warheads (e.g., Dasatinib, Ponatinib), leading to divergent degradation potency, selectivity profiles, and resistance susceptibility that cannot be extrapolated across compounds without quantitative head-to-head evidence [1].

Quantitative Differentiation of SNIPER(ABL)-058: Evidence-Based Comparator Analysis


DC50 for BCR-ABL Degradation: SNIPER(ABL)-058 vs. SNIPER(ABL)-039

In cellular degradation assays, SNIPER(ABL)-058 induces BCR-ABL degradation with a half-maximal degradation concentration (DC50) of 10 μM . In comparison, SNIPER(ABL)-039—which pairs the more potent ABL inhibitor Dasatinib with an identical LCL161-derived IAP ligand—achieves a DC50 of 10 nM under analogous conditions . This 1,000-fold difference in degradation potency directly reflects the influence of the ABL-binding warhead on overall degrader efficacy.

Chronic Myeloid Leukemia BCR-ABL PROTAC Targeted Protein Degradation IAP Ligand

DC50 Comparison: SNIPER(ABL)-058 vs. SNIPER(ABL)-024

SNIPER(ABL)-058 (DC50 = 10 μM) exhibits a 2-fold higher DC50 compared to SNIPER(ABL)-024, which utilizes the allosteric ABL inhibitor GNF5 as its targeting warhead and achieves a DC50 of 5 μM [1]. Both compounds employ the same LCL161-derived IAP ligand, isolating the warhead contribution to degradation efficiency.

BCR-ABL SNIPER Degrader Potency GNF5 Imatinib

E3 Ligase Recruitment Specificity: IAP (cIAP1) vs. VHL-Based PROTACs

SNIPER(ABL)-058 recruits cellular IAP E3 ligases (cIAP1 and XIAP) for BCR-ABL ubiquitination . In contrast, VHL-recruiting BCR-ABL PROTACs such as GMB-475 and SIAIS178 engage the von Hippel-Lindau E3 ligase . This fundamental difference in hijacked E3 ligase machinery yields distinct degradation kinetics, tissue-specific expression constraints, and potential resistance mechanisms. VHL-recruiting PROTACs typically exhibit faster degradation kinetics (Dmax within 4-8 hours) compared to IAP-recruiting SNIPERs , though direct kinetic comparisons for SNIPER(ABL)-058 are not available.

E3 Ubiquitin Ligase cIAP1 XIAP VHL PROTAC

Cell-Based Degradation Efficacy: SNIPER(ABL)-058 vs. PROTAC BCR-ABL Degrader-2

PROTAC BCR-ABL Degrader-2, a selective degrader of the Bcr-Abl T315I mutant, exhibits a DC50 of 108.7 nM in Ba/F3 Bcr-Abl T315I cells and achieves degradation rates of 69.89% at 100 nM and 94.23% at 300 nM . SNIPER(ABL)-058, with a DC50 of 10 μM in BCR-ABL-expressing cells , is approximately 92-fold less potent than PROTAC BCR-ABL Degrader-2 in terms of DC50 (10,000 nM vs. 108.7 nM). However, SNIPER(ABL)-058 is based on Imatinib, which is inactive against the T315I gatekeeper mutant, whereas Degrader-2 is specifically designed to target T315I-mutant BCR-ABL.

Chronic Myeloid Leukemia BCR-ABL PROTAC Degradation Efficiency DC50

Antiproliferative Activity in K562 CML Cells: SNIPER(ABL)-058 vs. Parental Inhibitors

In K562 human chronic myeloid leukemia cells, SNIPER(ABL)-058 demonstrates an IC50 of 273 nM for inhibition of cell proliferation . For context, its parental ABL inhibitor Imatinib typically exhibits IC50 values of 200-300 nM in K562 cell viability assays, while the IAP ligand LCL161 alone has minimal antiproliferative activity (IC50 > 10 μM) in these cells [1]. This suggests that the antiproliferative activity of SNIPER(ABL)-058 is primarily driven by its Imatinib warhead, with the degradation mechanism not conferring enhanced potency over simple kinase inhibition in this wild-type BCR-ABL cellular context.

K562 Chronic Myeloid Leukemia Antiproliferative BCR-ABL Imatinib

Molecular Architecture: Imatinib vs. Dasatinib vs. GNF5 Warheads in SNIPER(ABL) Series

The SNIPER(ABL) series employs three distinct ABL-binding warheads: Imatinib (SNIPER(ABL)-058, DC50 10 μM), GNF5 (SNIPER(ABL)-024, DC50 5 μM), and Dasatinib (SNIPER(ABL)-039, DC50 10 nM) [1]. This warhead-dependent potency gradient (Dasatinib > GNF5 > Imatinib) mirrors the relative binding affinities of the parental kinase inhibitors: Dasatinib (Kd <0.1 nM) binds ABL with >300-fold higher affinity than Imatinib (Kd ~37 nM). The 1,000-fold DC50 difference between the Dasatinib-based and Imatinib-based degraders demonstrates that warhead target engagement efficiency is a dominant determinant of overall degrader potency within this molecular scaffold.

PROTAC Design Warhead Optimization Imatinib Dasatinib GNF5

Validated Research and Procurement Application Scenarios for SNIPER(ABL)-058


Mechanistic Studies of Imatinib-Derived BCR-ABL Degraders

SNIPER(ABL)-058 is best applied as a tool compound for investigating the degradation of wild-type BCR-ABL using an Imatinib-based targeting warhead. This compound enables studies comparing degradation efficiency to kinase inhibition alone, providing a platform for understanding the relationship between Imatinib target engagement and IAP-mediated ubiquitination . Given its DC50 of 10 μM, it is suitable for degradation mechanism studies in BCR-ABL-expressing cell lines such as K562, though high concentrations are required relative to more potent SNIPER(ABL) analogs .

Comparative PROTAC Platform Studies: IAP vs. VHL E3 Ligase Recruitment

SNIPER(ABL)-058 serves as a representative IAP-recruiting BCR-ABL degrader in comparative analyses against VHL-recruiting PROTACs (e.g., GMB-475, SIAIS178) . Such studies can elucidate differential degradation kinetics, E3 ligase dependency, and cell-type-specific activity patterns. The compound's Imatinib warhead further distinguishes it from Dasatinib- and Ponatinib-based VHL PROTACs, enabling head-to-head assessment of how warhead chemistry influences degradation outcomes when paired with distinct E3 ligase recruitment modalities .

Structure-Activity Relationship (SAR) Studies of SNIPER(ABL) Linker Optimization

As part of the SNIPER(ABL) series, SNIPER(ABL)-058 incorporates a multi-ethylene glycol linker connecting Imatinib to the LCL161-derived IAP ligand. This compound is useful for SAR studies examining how linker composition and length modulate BCR-ABL degradation efficiency, particularly when compared to other SNIPER(ABL) compounds bearing identical warhead/ligand pairs but different linkers . The observed DC50 of 10 μM provides a baseline for assessing linker optimization strategies aimed at improving degradation potency .

Negative Control for T315I Mutant Degradation Studies

Because SNIPER(ABL)-058 contains an Imatinib warhead that does not bind the T315I gatekeeper mutant of BCR-ABL, this compound can serve as a negative control in experiments evaluating T315I-active degraders such as PROTAC BCR-ABL Degrader-2 (DC50 108.7 nM) . Its inactivity against T315I-mutant BCR-ABL provides a baseline for confirming target engagement specificity and validating the mutant-selective degradation observed with other PROTACs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for SNIPER(ABL)-058

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.